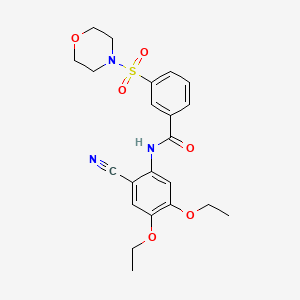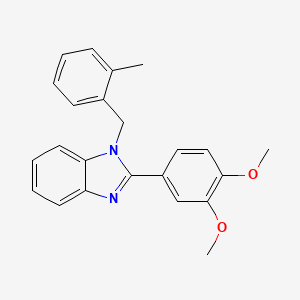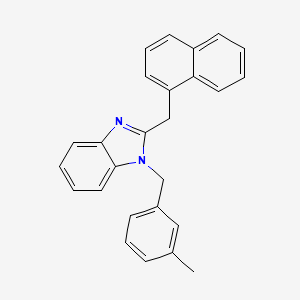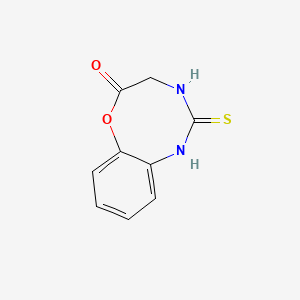![molecular formula C22H36N2O B11501782 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine](/img/structure/B11501782.png)
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BIS(3-METHYLBUTYL)AMINE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BIS(3-METHYLBUTYL)AMINE, a similar approach can be employed, starting with the appropriate substituted phenylhydrazine and ketone.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
Indole derivatives are used as building blocks in organic synthesis due to their reactivity and stability .
Biology
These compounds exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, indole derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry
In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action for indole derivatives often involves interaction with specific receptors or enzymes in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Properties
Molecular Formula |
C22H36N2O |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-N-(3-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-16(2)9-12-24(13-10-17(3)4)14-11-20-18(5)23-22-8-7-19(25-6)15-21(20)22/h7-8,15-17,23H,9-14H2,1-6H3 |
InChI Key |
JINHOPPIDWTUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate](/img/structure/B11501701.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B11501711.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11501727.png)

![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)


![N-{4-[(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11501755.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501756.png)
![2-ethoxy-9-(2-ethoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11501767.png)
![2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11501770.png)
